Tilidine, (-)-
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Overview
Description
Tilidine, (-)-, also known as (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, is a synthetic opioid analgesic. It is primarily used for the treatment of moderate to severe pain. This compound is marketed under various brand names, including Valoron, and is commonly used in countries such as Belgium, Germany, and Switzerland .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tilidine is synthesized through a multi-step process. The synthesis typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to a series of reactions, including oxidation, esterification, and amination, to yield tilidine .
Industrial Production Methods
In industrial settings, tilidine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production of tilidine also includes purification steps such as crystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Tilidine undergoes various chemical reactions, including:
Oxidation: Tilidine can be oxidized to form nortilidine, an active metabolite.
Reduction: Reduction reactions can convert tilidine to its corresponding alcohol derivative.
Substitution: Tilidine can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Nortilidine: Formed through oxidation and is an active metabolite.
Alcohol Derivative: Formed through reduction reactions.
Scientific Research Applications
Tilidine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its efficacy and safety in treating various pain conditions.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
Tilidine exerts its effects by binding to opioid receptors in the central nervous system. It is a prodrug that is metabolized in the liver to its active form, nortilidine. Nortilidine acts as an agonist at the μ-opioid receptors, leading to analgesic effects. The activation of these receptors inhibits the transmission of pain signals, providing relief from pain .
Comparison with Similar Compounds
Similar Compounds
Tramadol: Another synthetic opioid analgesic with similar uses.
Codeine: A naturally occurring opioid used for pain relief.
Oxycodone: A semi-synthetic opioid with potent analgesic properties.
Uniqueness of Tilidine
Tilidine is unique due to its rapid onset of action and the presence of a built-in abuse-deterrent mechanism when combined with naloxone. This combination reduces the potential for misuse and addiction, making it a safer option for pain management compared to other opioids .
Properties
CAS No. |
38690-93-6 |
---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |
InChI Key |
WDEFBBTXULIOBB-DOTOQJQBSA-N |
SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |
Key on ui other cas no. |
51931-66-9 20380-58-9 38690-93-6 |
Pictograms |
Irritant |
Synonyms |
Go 1261 Go-1261 Go1261 Godecke, Tilidin Hydrochloride, Tilidine Tilidate Tilidin Godecke Tilidine Tilidine Hydrochloride Tilidine Hydrochloride, (+)-Trans Tilidine Hydrochloride, (+-)-211Trans Valerone Valoron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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